2,1,3-Benzoxadiazole, 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-
CAS No.:
Cat. No.: VC13654128
Molecular Formula: C11H6N4O5S
Molecular Weight: 306.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6N4O5S |
|---|---|
| Molecular Weight | 306.26 g/mol |
| IUPAC Name | [4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazol-7-yl] nitrate |
| Standard InChI | InChI=1S/C11H6N4O5S/c16-14-6-2-1-3-9(14)21-8-5-4-7(19-15(17)18)10-11(8)13-20-12-10/h1-6H |
| Standard InChI Key | ZNQNGSFHPGGZPY-UHFFFAOYSA-N |
| SMILES | C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)O[N+](=O)[O-])[O-] |
| Canonical SMILES | C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)O[N+](=O)[O-])[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, [4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazol-7-yl] nitrate, reflects its intricate structure. The benzoxadiazole moiety consists of a benzene ring fused to an oxadiazole ring (one oxygen and two nitrogen atoms), while the 4-nitro and 7-[(1-oxido-2-pyridinyl)thio] substituents occupy para positions relative to the heterocyclic core . The pyridinyl-thio group introduces a sulfanyl bridge (-S-) linking the benzoxadiazole to a pyridine N-oxide ring, creating a conjugated system that enhances electronic delocalization .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₆N₄O₅S | |
| Molecular Weight | 306.26 g/mol | |
| IUPAC Name | [4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazol-7-yl] nitrate | |
| Canonical SMILES | C1=CC=N+[O-] | |
| PubChem CID | 156588529 (related derivative: 313619) |
Spectroscopic and Computational Data
The compound’s spectral properties, inferred from analogs, suggest strong absorbance in the UV-Vis range (λₘₐₓ ~350–400 nm) due to the nitro and pyridinyl-thio chromophores . Density functional theory (DFT) calculations predict a planar geometry with partial charge separation at the nitro and N-oxide groups, facilitating dipole-dipole interactions in polar solvents .
Synthesis and Reaction Pathways
Synthetic Strategies
Synthesis typically proceeds via multi-step routes:
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Benzoxadiazole Core Formation: Condensation of o-phenylenediamine derivatives with nitrous acid under acidic conditions yields the 2,1,3-benzoxadiazole skeleton.
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Nitration: Electrophilic aromatic nitration at the 4-position using a mixture of nitric and sulfuric acids introduces the nitro group.
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Thioether Linkage: Nucleophilic aromatic substitution (SNAr) at the 7-position with 2-mercaptopyridine N-oxide in the presence of a base (e.g., K₂CO₃) forms the sulfanyl bridge .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzoxadiazole Formation | HNO₂, HCl, 0–5°C | 65–70 |
| Nitration | HNO₃/H₂SO₄, 50°C | 80–85 |
| Thioether Coupling | 2-Mercaptopyridine N-oxide, K₂CO₃, DMF, 80°C | 50–60 |
Challenges and Optimization
The nitro group’s electron-withdrawing nature deactivates the benzene ring, necessitating harsh conditions for the SNAr step . Microwave-assisted synthesis and phase-transfer catalysts have been explored to improve yields and reduce reaction times.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic framework. It is soluble in polar aprotic solvents (DMF, DMSO) and stabilizes as a crystalline solid under inert atmospheres. Decomposition occurs above 200°C, accompanied by exothermic nitro group elimination .
Acid-Base Behavior
The pyridine N-oxide moiety (pKa ~4.5) and nitro group (pKa ~−1) confer pH-dependent solubility, with protonation at acidic pH enhancing aqueous dispersibility .
Biological Activity and Mechanisms
Anticancer Activity
In vitro studies on MCF-7 breast cancer cells show IC₅₀ values of 18.7 μM, linked to the induction of reactive oxygen species (ROS) and DNA intercalation . The pyridinyl-thio group may chelate intracellular metal ions, disrupting metalloenzyme function.
Enzyme Inhibition
Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to the active site of cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications .
Applications in Materials Science
Fluorescent Probes
The nitrobenzoxadiazole (NBD) derivative exhibits solvatochromic fluorescence (Φ = 0.45 in DMSO), enabling its use as a polarity-sensitive probe in membrane studies .
Coordination Chemistry
The sulfur and N-oxide donors facilitate transition metal coordination, forming complexes with Cu(II) and Fe(III) that display catalytic activity in oxidation reactions.
Future Research Directions
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Structure-Activity Relationships (SAR): Modifying the pyridinyl-thio substituent to enhance bioavailability.
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Targeted Drug Delivery: Conjugation to nanoparticles for selective tumor accumulation.
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Environmental Impact Studies: Assessing biodegradation pathways in soil and water systems.
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